molecular formula C20H20N2O4 B2633657 4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridine CAS No. 2034574-12-2

4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridine

Cat. No.: B2633657
CAS No.: 2034574-12-2
M. Wt: 352.39
InChI Key: YDXUOTKBFOMRCK-UHFFFAOYSA-N
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Description

4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridine is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

    Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

    Coupling Reactions: The final step involves coupling the benzofuran moiety with the piperidine and pyridine rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the benzofuran ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzofuran moiety.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Oxidation of the methoxy group can yield a hydroxyl group.

    Reduction: Reduction of the carbonyl group can yield an alcohol.

    Substitution: Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}benzene
  • 4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}thiophene

Uniqueness

4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridine is unique due to its specific combination of benzofuran, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(5-methoxy-1-benzofuran-2-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-16-4-5-18-14(11-16)12-19(26-18)20(23)22-10-2-3-17(13-22)25-15-6-8-21-9-7-15/h4-9,11-12,17H,2-3,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXUOTKBFOMRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCCC(C3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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